
(S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine is a chiral compound that belongs to the class of oxazolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an iodoethyl substituent, and a dimethyloxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine typically involves the following steps:
Formation of the Oxazolidine Ring: The initial step involves the reaction of an amino alcohol with an aldehyde or ketone to form the oxazolidine ring. This reaction is usually carried out under mild conditions using a suitable catalyst.
Introduction of the Boc Protecting Group: The oxazolidine intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.
Iodination: The final step involves the introduction of the iodoethyl group. This can be achieved by reacting the Boc-protected oxazolidine with an iodoalkane under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazolidinones or reduction to yield amines.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is commonly used.
Major Products Formed
Substitution: Formation of substituted oxazolidines.
Oxidation: Formation of oxazolidinones.
Reduction: Formation of amines.
Deprotection: Formation of free amines.
Wissenschaftliche Forschungsanwendungen
(S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine depends on its specific application. In general, the compound can act as a substrate or inhibitor for various enzymes, interacting with active sites and affecting enzyme activity. The iodoethyl group can participate in nucleophilic substitution reactions, while the Boc group provides stability and protection during chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Iodoethyl)benzene: Similar in having an iodoethyl group but lacks the oxazolidine ring and Boc protection.
9-(2-Iodoethyl)acridone: Contains an iodoethyl group but differs in the core structure.
2-Iodoethyl ether: Shares the iodoethyl group but has a different functional group.
Uniqueness
(S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine is unique due to its combination of a chiral oxazolidine ring, Boc protecting group, and iodoethyl substituent
Eigenschaften
Molekularformel |
C12H22INO3 |
|---|---|
Molekulargewicht |
355.21 g/mol |
IUPAC-Name |
tert-butyl (4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C12H22INO3/c1-11(2,3)17-10(15)14-9(6-7-13)8-16-12(14,4)5/h9H,6-8H2,1-5H3/t9-/m0/s1 |
InChI-Schlüssel |
XXQZNKZEVJOFQO-VIFPVBQESA-N |
Isomerische SMILES |
CC1(N([C@H](CO1)CCI)C(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1(N(C(CO1)CCI)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-7,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13906882.png)
![1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13906884.png)
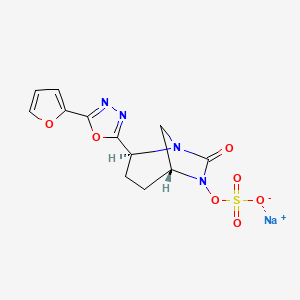
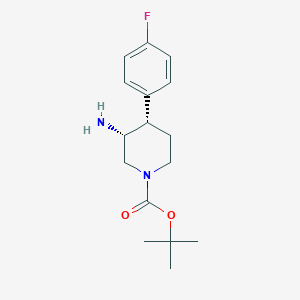



![6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)
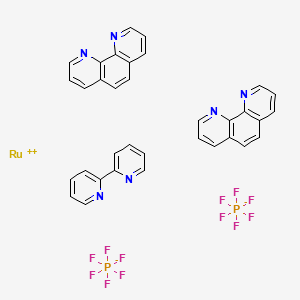
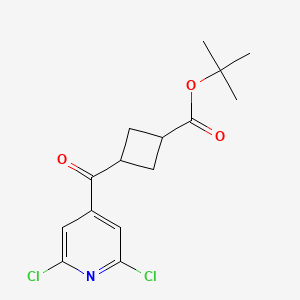
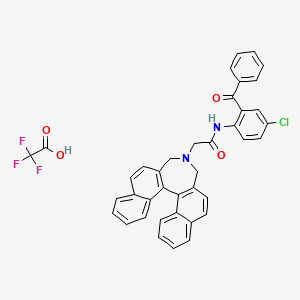
![4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate](/img/structure/B13906931.png)


